molecular formula C8H11NaO4 B2870903 sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2418642-75-6

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2870903
CAS No.: 2418642-75-6
M. Wt: 194.162
InChI Key: GROUFKJWYSWOON-UHFFFAOYSA-M
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Description

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a sodium ion in the compound suggests its potential use in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates, including sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, can be achieved through organocatalytic formal [4 + 2] cycloaddition reactions. This method allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of enones and triketopiperazines as starting materials, with the addition of suitable catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the industrial process.

Chemical Reactions Analysis

Types of Reactions

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of ion-exchange resins or other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium 1-(hydroxymethyl)-2-oxabicyclo[221]heptane-4-carboxylate is unique due to the presence of the sodium ion and the specific arrangement of functional groups

Properties

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROUFKJWYSWOON-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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